Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines. [] They are characterized by a pyrimidine ring fused to a pyrazole ring. This structural similarity to naturally occurring purines makes pyrazolo[3,4-d]pyrimidines interesting scaffolds in medicinal chemistry, particularly for developing potential therapeutic agents. [] These compounds have demonstrated diverse biological activities, prompting significant research into their synthesis and applications.
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine system, and is notable for its potential pharmacological applications. The compound's chemical formula is and it has a molecular weight of approximately 184.61 g/mol.
The compound is derived from various synthetic routes that involve the manipulation of pyrazole and pyrimidine derivatives. Its synthesis has been explored in numerous studies, highlighting its relevance in medicinal chemistry and drug development.
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It falls under the broader category of pharmaceutical intermediates, which are crucial in the development of therapeutic agents.
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine involves several key steps:
For example, one synthetic route involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloroacetonitrile in dioxane at a temperature range of 15–18 °C for several hours, yielding the desired product in high purity and yield (up to 83%) .
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
For instance, treating this compound with methylamine leads to regioselective substitution at the chlorine site, producing derivatives that retain significant pharmacological potential .
The mechanism of action for compounds like 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine primarily involves their role as inhibitors in biological pathways. They often interact with specific enzymes or receptors:
Studies have shown that modifications on the pyrazolo ring can significantly alter binding affinity and specificity towards target proteins.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of functional groups and structural integrity .
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has several applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals and understanding biological mechanisms at a molecular level.
The pyrazolo[3,4-d]pyrimidine core serves as a strategic bioisostere of natural purines, replicating adenine’s hydrogen-bonding topology while enhancing metabolic stability and target affinity. Its nitrogen atom arrangement (N1, N2, C3, N4, C5, C6) mirrors the purine ring’s Watson-Crick face, enabling competitive binding at ATP sites in kinases. This scaffold achieves ~0.5–1.2 Å RMSD alignment with adenine in crystallographic studies, preserving key interactions with hinge residues like Leu83 in CDK2 and Met793 in EGFR [4] [6] [9]. Unlike purines, the pyrazolo ring allows targeted C3/C6 substitutions to modulate pharmacokinetics—e.g., 6-chloro groups act as leaving groups for nucleophilic displacement, while 3-methyl groups enhance hydrophobic packing in region I of kinase pockets [2] [10].
Table 1: Hydrogen-Bonding Capacity Comparison
Scaffold | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Key Binding Interactions |
---|---|---|---|
Adenine (Purine) | 3 | 2 | N1, N6, N7 interactions with kinase hinge |
Pyrazolo[3,4-d]pyrimidine | 3 | 1–2* | N1, N2, N4 mimic adenine interactions |
*Varies with C3 substituents |
Pyrazolo[3,4-d]pyrimidine-based drug discovery evolved through three key phases:
Table 2: Key Milestones in Scaffold Development
Year | Compound/Class | Therapeutic Target | Significance |
---|---|---|---|
1964 | Formycin B | Nucleoside metabolism | First natural pyrazolopyrimidine with antitumor activity |
2007 | Dinaciclib derivatives | CDK1/2/9 | Validated scaffold for pan-CDK inhibition |
2022 | EGFRi compound 12b | EGFRT790M | Overcame resistance in NSCLC models (IC₅₀ = 0.236 µM) |
2024 | Hybrid compound 16 | EGFR/P-gp | Dual inhibition with reversal of multidrug resistance |
This scaffold (CAS 871254-63-6) exhibits multifunctional derivatization capacity via two synthetic handles:
Structurally, it adopts a planar conformation (dihedral angle <5°) critical for π-stacking in ATP pockets. X-ray crystallography confirms the chloro-methyl substitution pattern confers a dipole moment (4.2 D) that aligns with kinase active-site electrostatic potentials [5] [7]. Derivatives show broad kinase polypharmacology, inhibiting EGFR, CDK2, and Src at nanomolar ranges due to conserved hinge-binding motifs [4] [6] [10].
Table 3: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₆H₅ClN₄ | HRMS [5] [8] |
Molecular Weight | 168.58 g/mol | Calculated |
logP | 1.31 | Computational [8] |
TPSA | 54.46 Ų | Computational [8] |
Hydrogen Bond Donors | 1 | Experimental [3] |
Hydrogen Bond Acceptors | 3 | Experimental [3] |
Crystal Density | 1.52 g/cm³ | X-ray diffraction [7] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4